molecular formula C10H14O3 B2902661 2-(1-Ethoxyethoxy)phenol CAS No. 51487-88-8

2-(1-Ethoxyethoxy)phenol

Cat. No.: B2902661
CAS No.: 51487-88-8
M. Wt: 182.219
InChI Key: RJXXCLQZUVADGY-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a 1-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) moiety. This structure combines the reactivity of a phenol with the ether functionality of ethoxyethoxy, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-(1-ethoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-12-8(2)13-10-7-5-4-6-9(10)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXXCLQZUVADGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxyethoxy)phenol typically involves the reaction of phenol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods: The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethoxyethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Ethoxyethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)phenol primarily involves its phenolic structure, which allows it to act as an antioxidant. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It may also modulate various cell signaling pathways and gene expression related to oxidative stress .

Comparison with Similar Compounds

Key Findings:

Physicochemical Properties: Ethoxyethoxy substituents increase hydrophobicity compared to simpler ethoxy or methoxy groups. For example, 2-(1-Ethoxyethoxy)ethyl)benzene (logP ~3.5) is more hydrophobic than 1-ethoxy-2-methoxybenzene (logP ~2.0) . Longer ethoxy chains (e.g., in nonylphenol ethoxylates ) enhance water solubility, but phenolic -OH groups in this compound may balance this via hydrogen bonding.

Phenolic analogs (e.g., 2-ethoxy-5-propenylphenol) show antimicrobial and antioxidant properties , likely due to the reactive -OH group.

Synthetic Routes: Alkylation of phenol derivatives (e.g., 2-methoxyphenol with ethyl iodide ) is a common method for introducing ethoxy groups. Enantioselective synthesis of ethoxyethoxy derivatives, as seen in (S)-(-)-4-(1-Ethoxyethoxy)-2-pentyn-1-ol , highlights the role of chiral centers in modifying biological activity.

Toxicity and Regulation: Ethoxyethoxy-containing compounds like 2-(2-ethoxyethoxy)ethanol are regulated under CLP (Classification, Labelling, and Packaging) due to reproductive toxicity . Phenolic derivatives may face stricter regulations if bioaccumulative or cytotoxic, though specific data for this compound are lacking.

Biological Activity

2-(1-Ethoxyethoxy)phenol, also known as ethyl 2-(2-ethoxyethoxy)phenyl ether, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H16O3, and it features an ethoxy group attached to a phenolic structure. This configuration allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that phenolic compounds, including derivatives of this compound, exhibit significant antimicrobial properties. A study on phenolic-rich plant extracts highlighted their effectiveness against various bacteria and fungi, suggesting that similar derivatives could possess comparable activities .

Table 1: Antimicrobial Activity of Phenolic Compounds

CompoundBacteria InhibitedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus0.5 g/L
CarvacrolP. aeruginosa0.09 g/L
EugenolC. albicans0.1 g/L

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds have been well-documented. A study reported that phenolic derivatives can inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

In vitro studies have demonstrated that phenolic compounds can induce apoptosis in cancer cells. For instance, phenolic extracts from olive oil containing similar structures have shown promise in inhibiting the growth of cervical and colon cancer cell lines . The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Olive Oil Phenolics

A study analyzing various extra virgin olive oils found that specific phenolic profiles could enhance the efficacy of conventional chemotherapeutic agents when used in combination treatments . This suggests that compounds like this compound could be explored as adjuncts in cancer therapy.

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